Pentyl selenocyanate

Description

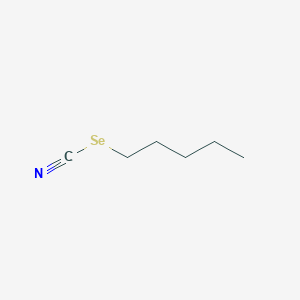

Structure

2D Structure

Properties

CAS No. |

163398-03-6 |

|---|---|

Molecular Formula |

C6H11NSe |

Molecular Weight |

176.13 g/mol |

IUPAC Name |

pentyl selenocyanate |

InChI |

InChI=1S/C6H11NSe/c1-2-3-4-5-8-6-7/h2-5H2,1H3 |

InChI Key |

CECRYZRJRPIGMC-UHFFFAOYSA-N |

SMILES |

CCCCC[Se]C#N |

Canonical SMILES |

CCCCC[Se]C#N |

Other CAS No. |

163398-03-6 |

Synonyms |

PENTYLSELENOCYANATE |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Pentyl Selenocyanate

Functional Group Interconversions of the Selenocyanate (B1200272) Moiety

The selenocyanate group in pentyl selenocyanate is the focal point of its chemical reactivity, serving as a linchpin for transformations into other selenium-containing functional groups. These conversions typically involve the cleavage of the Se-CN bond and the subsequent formation of new bonds at the selenium atom.

Conversion to Organoselenium Derivatives

This compound is a key precursor for synthesizing a range of acyclic organoselenium derivatives. These reactions underscore the utility of the selenocyanate group as a building block in synthetic chemistry.

The conversion of alkyl selenocyanates into symmetrical dialkyl diselenides is a fundamental transformation. For this compound, this is typically achieved through reduction or base-catalyzed decomposition.

One common method involves treating the selenocyanate with a reducing agent. For instance, reduction with sodium borohydride (B1222165) (NaBH₄) initially generates the corresponding pentylselenolate anion (C₅H₁₁Se⁻), which, upon workup in the presence of air, is readily oxidized to dipentyl diselenide. mdpi.com

Alternatively, a base-catalyzed approach can be employed. The treatment of an alkyl selenocyanate with a mild base, such as potassium carbonate (K₂CO₃) in a protic solvent like methanol (B129727), effectively yields the corresponding dialkyl diselenide. researchgate.net This reaction proceeds through the base-mediated decomposition of the selenocyanate.

Table 1: Synthesis of Dipentyl Diselenide from this compound

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| 1. NaBH₄ 2. Air Oxidation | Ethanol (B145695) | Room Temperature | Dipentyl diselenide |

Selenoethers, or organic selenides (R-Se-R'), can be synthesized from this compound, typically through an intermediate selenolate. The process involves a two-step, one-pot reaction. First, the this compound is reduced in situ to form the pentylselenolate anion. Common reducing agents for this step include sodium borohydride. mdpi.com

Following the formation of the selenolate, an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), is introduced into the reaction mixture. The nucleophilic selenolate then displaces the halide to form the corresponding unsymmetrical selenoether. mdpi.com Another approach involves the reaction of the selenocyanate with a Grignard reagent, which can also lead to the formation of selenoethers. nih.gov

Table 2: General Scheme for Selenoether Synthesis

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1 | This compound + Reducing Agent (e.g., NaBH₄) | Pentylselenolate anion (C₅H₁₁Se⁻) |

The introduction of a trifluoromethyl (–CF₃) group onto a selenium atom is a significant transformation, and selenocyanates serve as effective substrates for this purpose. The reaction of this compound with a suitable trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), yields pentyl trifluoromethyl selenide (B1212193) (C₅H₁₁SeCF₃). nih.govpageplace.de This conversion highlights the utility of selenocyanates in accessing fluorine-containing organoselenium compounds. pageplace.de

The oxidation of the selenium atom in this compound can lead to the formation of pentaneseleninic acid (C₅H₁₁SeO₂H). Seleninic acids are valuable reagents in their own right, known for their oxidizing properties. The conversion is typically achieved by treating the selenocyanate with strong oxidizing agents. nih.govrsc.org

Common oxidants used for this transformation include concentrated nitric acid (HNO₃) or hydrogen peroxide (H₂O₂). rsc.orgresearchgate.netsemanticscholar.org The reaction involves the oxidation of the selenium atom from the +2 state (in the selenocyanate) to the +4 state (in the seleninic acid). Care must be taken as seleninic acids can be unstable. researchgate.netsemanticscholar.org

Generation of Trifluoromethyl Selenides

Transformation to Selenium-Containing Heterocycles

While many cyclization reactions involving selenocyanates start with aryl or vinyl precursors, the underlying principles can be applied to appropriately functionalized alkyl selenocyanates. These reactions typically involve an intramolecular nucleophilic attack or an electrophilic cyclization where the selenocyanate group plays a key role.

For example, an alkyl chain containing both a selenocyanate and a site of unsaturation (a double or triple bond) at a suitable position can undergo intramolecular cyclization. The reaction of diolefins with potassium selenocyanate and a copper(II) salt in an alcohol solvent proceeds via the formation of an intermediate alkyl selenocyanate, which then undergoes intramolecular oxyselenation to yield selenium-containing heterocycles like selenolans and selenan. rsc.org This demonstrates a pathway where a pentyl derivative with a double bond could be envisioned to form a five- or six-membered selenium-containing ring.

Another strategy involves the cyclization of substrates where the selenocyanate is part of a molecule designed to form a heterocyclic ring. For instance, 2-aminoethylselenocyanates are known to cyclize to form 2-imino-1,3-selenazolidines. mdpi.com Similarly, the reaction of a substrate containing a pentyl group with other functional moieties could be designed to undergo intramolecular cyclization, incorporating the selenium atom into a new heterocyclic system. mdpi.comresearchgate.net

Formation of Selenotetrazoles

The synthesis of five-membered heterocyclic rings containing selenium, such as dihydroselenophenes and selenophenes, can be achieved through a (3+2)-cycloaddition reaction. sci-hub.seacs.org This transformation involves the reaction of donor-acceptor cyclopropanes with selenocyanate, facilitated by a Lewis acid catalyst. sci-hub.seacs.org The process is believed to initiate with the Lewis acid coordinating to the acceptor groups of the cyclopropane (B1198618), which activates the ring for a nucleophilic attack by the selenocyanate ion in an S(_N)2-like manner. sci-hub.se This attack leads to the opening of the strained cyclopropane ring. The resulting malonate intermediate then attacks the carbon of the nitrile group, leading to the formation of the five-membered dihydroselenophene ring. sci-hub.se These dihydroselenophenes can be further oxidized to yield selenophenes. sci-hub.seacs.org

Similarly, 1,2,3-triazoles, another class of five-membered heterocycles, can be synthesized through cycloaddition reactions. nih.govbeilstein-journals.org Specifically, 1,4-disubstituted 1,2,3-triazoles are readily prepared via a one-pot reaction between various organic halides and terminal alkynes in the presence of sodium azide. nih.gov The Huisgen [3+2] dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile, is a fundamental method for constructing five-membered heterocyclic rings. nih.gov While the direct involvement of this compound in the formation of selenotetrazoles through this pathway is a specialized area of research, the underlying principles of cycloaddition chemistry are relevant. nih.govscielo.org.mx

Mechanistic Aspects of this compound Reactions

Role as Nucleophilic and Electrophilic Reagents

Organic selenocyanates, including this compound, exhibit dual reactivity, capable of acting as both nucleophiles and electrophiles. longdom.orgppm.edu.pl The selenium atom, with its available lone pairs, can act as a nucleophile, attacking electron-deficient centers. longdom.org This nucleophilic character is central to many of its synthetic applications. longdom.orgmdpi.com

Conversely, the selenium atom in the selenocyanate group (-SeCN) can also be an electrophilic center. wiley-vch.deresearchgate.net The presence of the electron-withdrawing cyanide group enhances the electrophilicity of the selenium atom, making it susceptible to attack by nucleophiles. wiley-vch.de This electrophilic nature is exploited in various chemical transformations. wiley-vch.deresearchgate.net The balance between nucleophilic and electrophilic behavior is influenced by the reaction conditions and the nature of the other reactants involved. longdom.orgppm.edu.pl

Radical Pathways in Transformations

This compound can participate in reactions proceeding through radical pathways. mdpi.com These reactions are often initiated by the homolytic cleavage of the carbon-selenium bond or the selenium-cyanide bond, generating radical intermediates. mdpi.com For instance, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a radical propagating agent such as tributyltin hydride, the C-Se bond can be cleaved to form a pentyl radical. uchicago.edu

These radical intermediates can then undergo various transformations, including intramolecular cyclizations. mdpi.comrsc.orgrsc.org A common example is the 5-exo-trig cyclization, where a radical attacks an unsaturated bond within the same molecule to form a five-membered ring. mdpi.commdpi.com The efficacy of these radical reactions is a significant aspect of the synthetic utility of organoselenium compounds. beilstein-journals.org The stability of the generated radicals and the reaction conditions play a crucial role in determining the outcome of these transformations. rsc.orgrsc.org

Chalcogen Bonding in Catalytic Processes

Chalcogen bonding is a non-covalent interaction where a chalcogen atom, such as selenium, acts as a Lewis acid, interacting with a Lewis base. researchgate.netresearchgate.net This interaction, analogous to hydrogen and halogen bonding, is directional and has gained attention in catalysis. researchgate.netrsc.org In the context of this compound, the selenium atom can participate in chalcogen bonding, influencing the reactivity and selectivity of chemical reactions. researchgate.netnih.gov

The formation of a "σ-hole," a region of positive electrostatic potential on the selenium atom opposite to the covalent bonds, is a key feature of chalcogen bonding. researchgate.net This positive region can interact with electron-rich species, such as anions or π-systems, thereby activating substrates in a catalytic cycle. researchgate.netrsc.org The strength of the chalcogen bond can be modulated by the electronic nature of the substituents on the selenium atom. researchgate.net While still an emerging field, chalcogen bonding catalysis offers a promising strategy for developing new and environmentally friendly synthetic methodologies. researchgate.netrsc.org

Hydrolytic Cleavage Mechanisms to Selenolate Anions

Under certain conditions, this compound can undergo hydrolytic cleavage to generate a pentylselenolate anion (CH₃(CH₂)₄Se⁻). researchgate.netbiorxiv.orgacs.org This process can be facilitated by enzymatic or chemical means. researchgate.netbiorxiv.orgacs.org For example, certain enzymes can promote the hydrolysis of the selenocyanate moiety. researchgate.netbiorxiv.orgacs.org The resulting selenolate anion is a potent nucleophile and can participate in various subsequent reactions. researchgate.netbiorxiv.orgacs.org One such reaction is the formation of a diselenide through the reaction of the selenolate with another molecule of this compound. researchgate.netbiorxiv.orgacs.org This hydrolytic cleavage is a key step in the bioactivation of some selenocyanate-containing compounds. researchgate.netbiorxiv.orgacs.org

Derivatization Strategies for Analytical Applications

Chemical derivatization is a technique used to modify an analyte to enhance its suitability for a particular analytical method, often by improving its chromatographic behavior or detectability. chromatographyonline.comchromatographyonline.com In the context of analyzing compounds like this compound, derivatization can be employed to increase volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for improved detection in liquid chromatography (LC). chromatographyonline.commdpi.commdpi.com

For instance, the selenocyanate group itself can be the target of derivatization. It can be converted into other selenium-containing functional groups that may be more amenable to a specific analytical technique. While specific derivatization strategies for this compound are not extensively documented in general literature, the principles of analyte derivatization are broadly applicable. chromatographyonline.commdpi.commdpi.com The goal is to create a derivative with optimized properties for separation and detection, thereby improving the sensitivity and selectivity of the analytical method. chromatographyonline.commdpi.commdpi.com

Advanced Spectroscopic Characterization Techniques for Organic Selenocyanates

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods are foundational for identifying functional groups and providing a unique "fingerprint" for the compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. In pentyl selenocyanate (B1200272), several key absorptions are expected.

The most characteristic and readily identifiable peak in the IR spectrum of alkyl selenocyanates is the sharp and intense stretching vibration of the cyanide (C≡N) triple bond. nih.gov For a variety of organic selenocyanates, this absorption band typically appears in the range of 2140–2157 cm⁻¹. nih.gov A study on a coumarin (B35378) derivative containing a 5-selenocyanatopentyl moiety reported this specific C≡N stretch at 2148 cm⁻¹. researchgate.net This distinct signal is a reliable indicator of the selenocyanate functional group.

Other important vibrations include those associated with the alkyl chain and the carbon-selenium bond. The C-H stretching vibrations of the pentyl group's methyl (CH₃) and methylene (B1212753) (CH₂) units are expected in the 2850–3000 cm⁻¹ region. rasayanjournal.co.in The C-Se stretching vibration is a weaker absorption found at lower wavenumbers, typically reported in the range of 519–528 cm⁻¹. rasayanjournal.co.in The IR spectrum, therefore, provides a comprehensive functional group analysis, confirming the presence of the selenocyanate moiety and the pentyl hydrocarbon chain.

Table 1: Characteristic IR Absorption Frequencies for Pentyl Selenocyanate

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H Stretch | Alkyl (Pentyl) | 2850 - 3000 | rasayanjournal.co.in |

| C≡N Stretch | Selenocyanate | ~2148 | nih.govresearchgate.net |

| C-Se Stretch | Selenocyanate | 519 - 528 | rasayanjournal.co.in |

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. rsc.org It relies on the inelastic scattering of monochromatic light, and the resulting spectrum provides a detailed molecular fingerprint that is highly specific to the compound's structure. ias.ac.in While a specific Raman spectrum for this compound is not widely documented, the principles of the technique and data from related compounds confirm its utility.

The vibrations that are prominent in the IR spectrum, such as the C≡N and C-Se stretches, are also active in the Raman spectrum. The symmetric vibrations of non-polar bonds often produce strong Raman signals. This makes Raman spectroscopy particularly useful for analyzing the carbon backbone of the pentyl group and the C-Se bond. For instance, the Raman spectrum of methyl selenocyanate has been successfully analyzed, demonstrating the applicability of this technique to simple alkyl selenocyanates. ingentaconnect.com Therefore, Raman spectroscopy serves as a valuable tool for the structural characterization and identification of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, different forms of NMR can reveal the connectivity, chemical environment, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For n-pentyl selenocyanate (CH₃-CH₂-CH₂-CH₂-CH₂-SeCN), the spectrum is expected to show distinct signals for each of the five non-equivalent sets of protons along the pentyl chain.

The methylene group attached directly to the electron-withdrawing selenocyanate group (α-CH₂) is the most deshielded and appears furthest downfield. The terminal methyl group (CH₃) is the most shielded and appears furthest upfield. The signal for the methyl group appears as a triplet, while the α-CH₂ group also appears as a triplet. The remaining three methylene groups in the middle of the chain (β, γ, and δ-CH₂) would appear as complex multiplets due to coupling with their non-equivalent neighbors. Spectroscopic data from a related compound with a 5-selenocyanatopentyl chain show the methylene protons appearing in the range of approximately 1.6 to 3.5 ppm. researchgate.net

Table 2: Predicted ¹H NMR Data for n-Pentyl Selenocyanate

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| CH₃- | ~0.9 | Triplet |

| -(CH₂)₃- | ~1.3 - 1.9 | Multiplet |

| -CH₂-SeCN | ~3.0 - 3.5 | Triplet |

Carbon-¹³ (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. udel.edu Since n-pentyl selenocyanate has six chemically non-equivalent carbon atoms (five in the pentyl chain and one in the selenocyanate group), six distinct signals are expected in its proton-decoupled ¹³C NMR spectrum.

The carbon atom of the selenocyanate group (-SeCN) has a highly characteristic chemical shift. For a range of organic selenocyanates, this signal is consistently found at approximately 101–103 ppm. nih.govresearchgate.net The carbons of the pentyl chain will appear in the aliphatic region of the spectrum. Based on data from a closely related structure, the chemical shifts for the five pentyl carbons can be assigned. researchgate.net The carbon attached to the selenium atom (C1) is the most downfield of the alkyl carbons, with the other carbons (C2-C5) appearing at progressively higher fields. researchgate.net

Table 3: ¹³C NMR Chemical Shift Data for the this compound Moiety

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| -SeCN | ~101.3 | researchgate.net |

| -CH₂-SeCN (C1) | ~30.5 | researchgate.net |

| -CH₂-CH₂-SeCN (C2) | ~29.2 | researchgate.net |

| CH₃-CH₂-CH₂- (C3) | ~28.2 | researchgate.net |

| CH₃-CH₂- (C4) | ~27.4 | researchgate.net |

| CH₃- (C5) | ~26.0 | researchgate.net |

Selenium-77 (⁷⁷Se) NMR spectroscopy is a specialized technique that directly probes the selenium nucleus, which has a spin of ½. huji.ac.il This method is exceptionally sensitive to the electronic environment around the selenium atom, offering a very wide range of chemical shifts that can distinguish between different selenium oxidation states and bonding patterns. huji.ac.ilkiku.dk

Nitrogen (15N) NMR for Nitrogen-Containing Moieties

Nitrogen-15 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the electronic environment of nitrogen atoms within a molecule. Due to the low natural abundance of the ¹⁵N isotope (0.37%) and its relatively low gyromagnetic ratio, obtaining ¹⁵N NMR spectra can be challenging. researchgate.net However, it provides valuable information, as the chemical shifts span a wide range of over 900 ppm, offering high sensitivity to subtle changes in the chemical and electronic structure. arkat-usa.org

Predicted ¹⁵N NMR Data for this compound

| Functional Group | Typical ¹⁵N Chemical Shift Range (ppm, relative to CH₃NO₂) | Expected Shift for this compound |

| Selenocyanate (-SeCN) | Varies, influenced by substituent and solvent | Estimated around -100 to -150 ppm |

Note: The expected shift is an estimation based on general values for related nitrile and organoselenium compounds. Actual experimental values may vary.

Two-Dimensional (2D) NMR Experiments

Two-dimensional (2D) NMR spectroscopy provides through-bond and through-space correlations between nuclei, which is invaluable for the unambiguous structural elucidation of complex molecules. wikipedia.org For a molecule like this compound, with a simple alkyl chain, 2D NMR experiments like COSY and HMBC would confirm the connectivity of the pentyl group. ucl.ac.uk

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). libretexts.org In the COSY spectrum of this compound, cross-peaks would be expected between the protons of adjacent methylene groups in the pentyl chain.

HMBC (Heteronuclear Multiple Bond Correlation) : This heteronuclear experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). researchgate.net This is particularly useful for identifying the connection of the alkyl chain to the selenocyanate group. For example, the protons on the carbon adjacent to the selenium atom (C1') would show a correlation to the carbon of the selenocyanate group.

Expected 2D NMR Correlations for this compound

| Proton (¹H) | Expected COSY Correlations (with ¹H at) | Expected HMBC Correlations (with ¹³C at) |

| H-1' (CH₂Se) | H-2' | C-2', C-3', C≡N |

| H-2' | H-1', H-3' | C-1', C-3', C-4' |

| H-3' | H-2', H-4' | C-1', C-2', C-4', C-5' |

| H-4' | H-3', H-5' | C-2', C-3', C-5' |

| H-5' (CH₃) | H-4' | C-3', C-4' |

Electron Spectroscopy and Diffraction

Photoelectron Spectroscopy for Electronic Structure Insights

Photoelectron Spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy radiation, typically UV (UPS) or X-rays (XPS). pnnl.gov This method provides direct experimental measurement of electron binding energies, which can be related to the energies of molecular orbitals according to Koopmans' theorem. libretexts.org

For organic selenocyanates, He(I) photoelectron spectra reveal insights into the valence electronic structure, particularly the lone pair interactions involving the selenium and nitrogen atoms and the π-orbitals of the cyanide group. researchgate.netresearchgate.net While a specific spectrum for this compound is not documented, studies on simpler alkyl and functionalized selenocyanates show characteristic bands corresponding to the ionization from the selenium lone pair, the N lone pair, and the C≡N π-bonds. researchgate.net The analysis of these ionization energies helps to understand the degree of conjugation and hyperconjugation within the molecule. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Conformation

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.esuol.de

While a crystal structure for this compound has not been reported, the solid-state structures of numerous other organic selenocyanates have been extensively studied. cbs.dkmostwiedzy.plnih.gov A recurring and significant feature in the crystal packing of selenocyanates is the presence of strong and directional chalcogen bonds. cbs.dkrsc.org This is a noncovalent interaction where the selenium atom acts as a Lewis acid (chalcogen bond donor), interacting with a Lewis basic site on an adjacent molecule, often the nitrogen atom of the selenocyanate group. mostwiedzy.placs.org This frequently leads to the formation of one-dimensional chains or more complex supramolecular architectures. cbs.dkmostwiedzy.pl It is highly probable that if crystalline this compound were analyzed, its solid-state structure would also be heavily influenced by such Se···N chalcogen bonding. acs.org

Microwave Spectroscopy for Rotational Transitions and Conformations

Microwave spectroscopy investigates the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This high-resolution technique allows for the precise determination of a molecule's rotational constants, from which its moments of inertia and, consequently, its detailed molecular structure (bond lengths and angles) and conformation can be derived. researchgate.net

The microwave spectra of simple organic selenocyanates, such as methyl selenocyanate, have been studied in detail. oup.comoup.com These studies have provided accurate structural parameters for the C-Se-C-N framework and have explored the internal rotation of the methyl group. oup.com For a flexible molecule like this compound, multiple conformers would likely exist in the gas phase due to rotation around the C-C and C-Se bonds. A microwave spectroscopy study would, in principle, allow for the identification of the most stable conformer(s) and the determination of their geometries.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For molecular characterization, it provides the molecular weight of the compound and, through the analysis of fragment ions, yields valuable structural information. libretexts.org

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺• would be observed. The fragmentation pattern is expected to be dominated by cleavages of the pentyl chain and cleavage adjacent to the selenium atom (alpha-cleavage). idc-online.comyoutube.com The fragmentation of the alkyl chain typically results in a series of peaks separated by 14 mass units (CH₂). libretexts.org Alpha-cleavage is common for compounds containing heteroatoms and would lead to the formation of a stable selenyl cation or other resonance-stabilized fragments. youtube.com

Expected Fragmentation Patterns for this compound (C₅H₁₁SeCN)

| Fragment | Proposed Structure | m/z (for ⁸⁰Se isotope) | Fragmentation Pathway |

| [M]⁺• | [CH₃(CH₂)₄SeCN]⁺• | 177 | Molecular Ion |

| [M-C₂H₅]⁺ | [CH₃(CH₂)₂SeCN]⁺ | 148 | Loss of ethyl radical |

| [M-C₃H₇]⁺ | [CH₃CH₂SeCN]⁺ | 134 | Loss of propyl radical |

| [M-C₄H₉]⁺ | [CH₃SeCN]⁺ | 120 | Loss of butyl radical |

| [C₅H₁₁]⁺ | [CH₃(CH₂)₄]⁺ | 71 | Cleavage of C-Se bond |

| [SeCN]⁺ | [SeCN]⁺ | 106 | Alpha-cleavage |

Note: Selenium has several stable isotopes, which would result in a characteristic isotopic pattern for selenium-containing fragments.

Computational Chemistry and Theoretical Investigations of Pentyl Selenocyanate

Electronic Structure and Bonding Analysis

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry for analyzing and predicting the reactive behavior of molecules. It represents the electrostatic potential mapped onto a constant electron density surface of a molecule, illustrating the charge distribution from the perspective of an approaching reagent. The MEP surface is a visual tool where different colors denote varying potential values, typically with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.de

For pentyl selenocyanate (B1200272) (CH₃(CH₂)₄SeCN), an MEP analysis would highlight distinct regions of reactivity:

Negative Potential: The most significant region of negative electrostatic potential is expected to be localized around the nitrogen atom of the cyano group (-C≡N). The lone pair of electrons on the nitrogen atom creates an area of high electron density, making it a primary site for electrophilic attack or coordination to metal centers.

Positive Potential: A region of positive electrostatic potential, often referred to as a σ-hole, is anticipated along the extension of the C-Se bond, on the selenium atom. nih.gov This electron-deficient area arises from the anisotropy of the selenium atom's electron density. This positive region makes the selenium atom susceptible to nucleophilic attack, a key feature in the chemistry of chalcogen compounds. nih.govias.ac.in

Neutral Regions: The pentyl alkyl chain is expected to exhibit a largely neutral, non-polar potential, typical of hydrocarbon moieties, having a minimal influence on the primary reactive sites of the selenocyanate functional group.

The analysis of MEP surfaces is instrumental in understanding non-covalent interactions, such as chalcogen bonding, where the positive σ-hole on the selenium atom can interact with a Lewis base. ias.ac.in Computational studies use MEP analysis to quantify changes in electronic properties upon complex formation or during a reaction. ias.ac.in

Fukui Function for Reactivity Prediction

The Fukui function is a descriptor within conceptual Density Functional Theory (DFT) that helps to identify the most reactive sites within a molecule. joaquinbarroso.com It quantifies the change in electron density at a specific point in a molecule when the total number of electrons is altered. joaquinbarroso.com By calculating condensed Fukui indices for each atom, one can predict the susceptibility of different sites to various types of chemical attack. researchgate.netresearchgate.net

The key Fukui functions are:

f+ (for nucleophilic attack): This function indicates the propensity of a site to accept an electron. A high f+ value suggests a site is a good electrophile.

f- (for electrophilic attack): This function shows the propensity of a site to donate an electron. A high f- value indicates a good nucleophile.

f0 (for radical attack): This is the average of f+ and f-, indicating susceptibility to attack by a radical species.

For pentyl selenocyanate, a Fukui function analysis would likely predict the following reactivity patterns:

Nucleophilic Attack (f+): The selenium atom and the carbon atom of the cyano group are expected to be the primary sites for nucleophilic attack. The selenium atom can be attacked by nucleophiles, leading to the displacement of the cyanide ion, while the cyano carbon is also an electrophilic center.

Electrophilic Attack (f-): The nitrogen atom of the cyano group, with its lone pair of electrons, is the most probable site for electrophilic attack. researchgate.net

Radical Attack (f0): The selenium atom is a likely site for radical attack, given its ability to stabilize radical species. The •SeCN radical is a known intermediate in many reactions. mdpi.comrsc.org

These predictions are calculated using the finite differences method, by performing single-point energy calculations on the neutral molecule (N electrons), its anion (N+1 electrons), and its cation (N-1 electrons) at the same optimized geometry. joaquinbarroso.com The results are highly dependent on the chosen basis set and population analysis method. joaquinbarroso.com

Conformational Analysis and Geometrical Optimization

Geometrical optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. crystalsolutions.eunubakery.orgarxiv.org For a flexible molecule like this compound, this process involves not just optimizing bond lengths and angles but also performing a conformational analysis to identify the lowest energy conformer.

The conformational landscape of this compound is primarily dictated by the rotations around the C-C single bonds of the pentyl chain and the C-Se bond. The pentyl group can adopt various staggered conformations (e.g., anti, gauche). Theoretical studies on similar small organoselenium molecules have demonstrated the importance of such analyses. researchgate.net

The process of geometrical optimization typically employs gradient-based algorithms, such as the quasi-Newton method, where the forces on each atom are calculated and used to guide the structure toward a lower energy state. crystalsolutions.euwayne.edu Density Functional Theory (DFT) methods, such as B3LYP, paired with appropriate basis sets like 6-31G(d,p), are commonly used for the optimization of organoselenium compounds. acs.org Frequency calculations are subsequently performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) on the potential energy surface. acs.org This ensures the stability of the predicted conformation.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for elucidating complex reaction mechanisms, providing details that are often inaccessible through experimental means alone. researchgate.netmdpi.com By modeling reactants, products, intermediates, and transition states, a complete energetic profile of a reaction pathway can be constructed.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org For a chemical reaction, the PES maps the energetic landscape that connects reactants to products. The lowest energy path along this surface is the reaction coordinate.

Computational chemists map the PES to:

Locate Stationary Points: This includes reactants, products, and any intermediates, which are minima on the PES.

Identify Transition States (TS): A transition state is a first-order saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. nubakery.orglibretexts.org Locating the TS is crucial as its energy relative to the reactants determines the activation energy (reaction barrier) of the reaction. acs.org

For this compound, this could involve modeling, for instance, an Sₙ2 substitution reaction at the selenium atom. Calculations would identify the geometry and energy of the transition state, providing insight into the reaction's feasibility and kinetics. A calculated PES for the related 2-pentyl radical reacting with NO₂ shows the complexity of such surfaces, with multiple possible products and transition states. researchgate.net

Many reactions involving organoselenium compounds proceed through highly reactive radical or ionic intermediates. dal.ca Computational modeling allows for the investigation of the structure, stability, and electronic properties of these transient species.

In the chemistry of this compound, several key intermediates can be computationally studied:

Radical Intermediates: The homolytic cleavage of the C-Se bond could generate a pentyl radical and a selenocyanate radical (•SeCN). The •SeCN radical is a known participant in various synthetic transformations. mdpi.comrsc.org The dimer radical anion, (SeCN)₂•⁻, has also been identified and characterized as a key intermediate in the oxidation of the selenocyanate anion. aip.org

Ionic Intermediates: The selenocyanate anion (SeCN⁻) is a common nucleophile in synthesis and can be readily modeled. conicet.gov.ar Heterolytic cleavage of the pentyl-Se bond could also lead to a pentyl cation and the SeCN⁻ anion, although this is generally less favorable. Cationic radical intermediates have also been proposed in certain reaction mechanisms. rsc.org

DFT calculations are well-suited to model these open-shell (radical) and charged (ionic) species, providing information on their geometries, spin densities, and relative energies, which helps to validate proposed reaction mechanisms. dal.ca

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational chemistry accounts for these effects using various solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or its conductor-like variant (CPCM), represent the solvent as a continuous medium with a specific dielectric constant. acs.orgresearchgate.netacs.org This approach is efficient for calculating the bulk electrostatic effects of the solvent on the solute's energy and geometry. Studies on organoselenium compounds frequently use these models to incorporate solvent effects. dal.caresearchgate.net

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This is computationally more demanding but is essential for reactions where specific solute-solvent interactions, like hydrogen bonding, play a critical role in the mechanism. acs.org For example, the reaction of the selenocyanate anion can be significantly influenced by hydrogen bonding from protic solvents like water, which can block one of the nucleophilic sites (the nitrogen atom) and alter selectivity. nih.gov

Q & A

Q. What are the established synthetic routes for pentyl selenocyanate, and how can their efficiency be validated?

this compound is commonly synthesized via nucleophilic substitution between potassium selenocyanate and 1-bromopentane. To validate efficiency, researchers should compare reaction yields under varying conditions (solvent polarity, temperature, catalyst use) using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) for purity assessment. Replicating procedures from peer-reviewed literature and cross-referencing spectral data (e.g., IR, -NMR) ensures reproducibility .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key techniques include:

- Chromatography : HPLC or GC to assess purity.

- Spectroscopy : -NMR and -NMR for structural confirmation; FT-IR to verify functional groups.

- Mass Spectrometry : High-resolution MS for molecular weight validation. Consistency with literature-reported data and calibration against reference standards are essential .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature fluctuations. Monitor degradation via periodic HPLC analysis. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life, and validate findings with stability-indicating assays .

Q. What preliminary toxicity screening methods are recommended for this compound in biological studies?

Use in vitro assays such as MTT or LDH release in cell lines (e.g., HEK-293) to evaluate acute cytotoxicity. Compare results with positive controls (e.g., sodium selenite) and ensure statistical significance (p < 0.05) via ANOVA. Document IC values and dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Perform meta-analyses of existing data to identify variables (e.g., cell type, concentration range, exposure time). Validate findings through independent replication under standardized conditions. Use multivariate regression to isolate confounding factors (e.g., solvent effects, impurity profiles) .

Q. What experimental design strategies optimize the study of this compound’s mechanism of action in antioxidant pathways?

Employ a factorial design to test interactions between variables (e.g., ROS scavenging, enzyme inhibition). Combine in silico molecular docking (e.g., with glutathione peroxidase) and in vitro assays (e.g., DPPH radical scavenging). Validate hypotheses using knockout cell models or selenium-deficient media .

Q. How can computational chemistry enhance the understanding of this compound’s reactivity?

Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and electrostatic potential maps. Compare reactivity with shorter-chain analogs (e.g., methyl selenocyanate) to assess the role of alkyl chain length. Validate predictions with experimental kinetic studies .

Q. What methodologies address challenges in quantifying trace selenium species derived from this compound in environmental samples?

Combine ICP-MS with speciation techniques like HPLC-ICP-MS or XANES. Include spike-and-recovery experiments to validate accuracy and use chelating agents (e.g., EDTA) to mitigate matrix interference. Report detection limits and precision metrics (RSD < 10%) .

Q. How should researchers design studies to explore novel applications of this compound in catalysis?

Screen catalytic activity in model reactions (e.g., cross-coupling, oxidation) under inert atmospheres. Characterize intermediates via in situ FT-IR or EPR spectroscopy. Benchmark performance against established catalysts (e.g., Pd/C) and analyze turnover frequency (TOF) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in longitudinal studies?

Apply mixed-effects models to account for inter-subject variability. Use Kaplan-Meier survival analysis for time-to-event data (e.g., tumor inhibition). Ensure power analysis (α = 0.05, β = 0.2) to determine sample size adequacy .

Methodological Best Practices

- Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) and instrument calibration details .

- Data Reporting : Adhere to significant figure rules aligned with instrument precision (e.g., HPLC ±0.1%) .

- Ethical Compliance : Disclose conflicts of interest and validate toxicity data through independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.